Enantiomer-Specific Elimination Half-Life: Esmirtazapine (~10 h) vs. Racemic Mirtazapine (20–40 h) and R-Mirtazapine (~18 h)
Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, exhibits an elimination half-life of approximately 10 hours. This is substantially shorter than both the racemic mixture (20–40 hours) and the R-(−)-enantiomer (~18 hours) [1][2]. The 2- to 4-fold reduction in half-life relative to racemic mirtazapine directly quantifies a lower potential for drug accumulation upon repeated nightly dosing and provides a pharmacokinetic rationale for a reduced risk of next-day residual sedative effects [1].
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | Esmirtazapine (S-(+)-enantiomer): ~10 hours |
| Comparator Or Baseline | Racemic mirtazapine: 20–40 hours; R-(−)-mirtazapine: ~18 hours |
| Quantified Difference | Esmirtazapine half-life is 2- to 4-fold shorter than racemic mirtazapine; ~1.8-fold shorter than R-mirtazapine |
| Conditions | Human pharmacokinetic studies; enantiomer-specific measurements |
Why This Matters
A shorter half-life is a critical procurement criterion for insomnia research because it directly impacts the probability of next-day residual sedation, a key safety endpoint differentiating hypnotic candidates.
- [1] Sangal RB. Efficacy and safety of esmirtazapine in adult insomnia: unsupported statements about residual daytime effects. J Clin Sleep Med. 2021;17(2):341. doi:10.5664/jcsm.8912 View Source
- [2] Wikipedia contributors. Esmirtazapine. Wikipedia, The Free Encyclopedia. Available at: https://en.m.wikipedia.org/wiki/Esmirtazapine View Source
